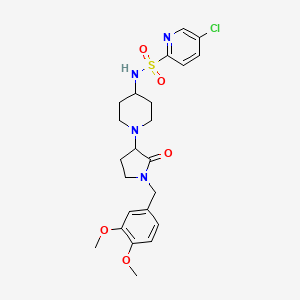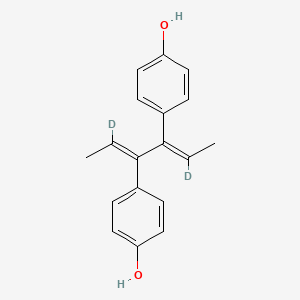
Dienestrol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dienestrol-d2 is a deuterium-labeled synthetic non-steroidal estrogen. It is structurally similar to dienestrol, with the addition of deuterium atoms. Dienestrol itself is used to treat conditions such as atrophic vaginitis and kraurosis vulvae . The deuterium labeling in this compound makes it useful in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dienestrol-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the dienestrol molecule. The process typically involves the selective replacement of hydrogen atoms with deuterium atoms in the chemical structure of dienestrol . This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carefully monitored to maintain the integrity of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Dienestrol-d2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound epoxides, while reduction can produce this compound alcohols .
Applications De Recherche Scientifique
Dienestrol-d2 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in research related to estrogen receptors and hormone-related diseases.
Industrial Applications: Employed in the development of new drugs and therapeutic agents
Mécanisme D'action
Dienestrol-d2, like dienestrol, acts as an estrogen receptor agonist. It passively diffuses into target cells and interacts with estrogen receptors. The complex then enters the cell nucleus and binds to DNA, initiating or enhancing gene transcription and protein synthesis . This mechanism is similar to that of natural estrogens, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dienestrol: The non-deuterated form of dienestrol-d2.
Diethylstilbestrol: Another synthetic non-steroidal estrogen with similar therapeutic uses.
Hexestrol: A synthetic estrogen with structural similarities to dienestrol.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
4-[(2E,4E)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+/i3D,4D |
Clé InChI |
NFDFQCUYFHCNBW-IIHYDLBGSA-N |
SMILES isomérique |
[2H]/C(=C(\C(=C(\C)/[2H])\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O)/C |
SMILES canonique |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


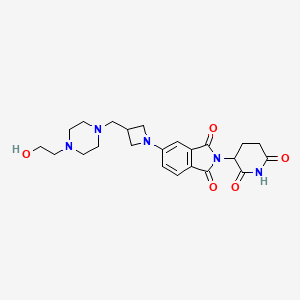


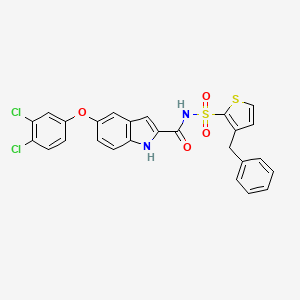
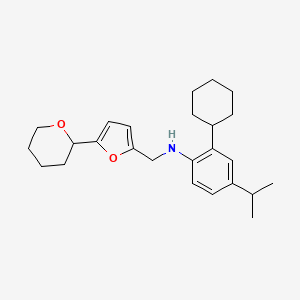
![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)

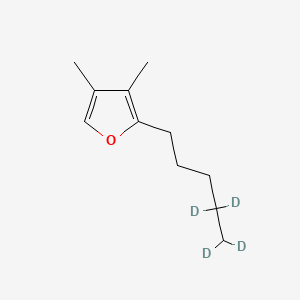
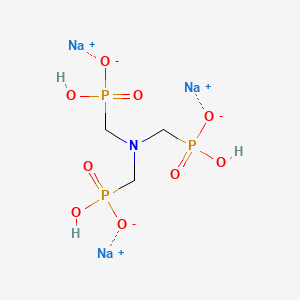
![Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride](/img/structure/B12380147.png)

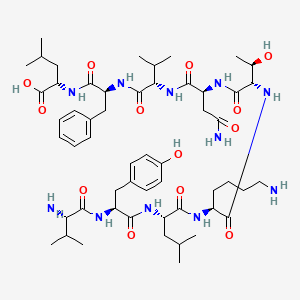
![(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B12380156.png)
